methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
Methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine-derived compound characterized by a 1,3-thiazolidin-4-one core substituted with a 4-ethylbenzylidene group at the 5-position and a methyl benzoate moiety at the 3-position. The (5E)-configuration indicates the stereochemistry of the benzylidene double bond, which is critical for molecular interactions and biological activity . Rhodanine derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-3-13-4-6-14(7-5-13)12-17-18(22)21(20(25)26-17)16-10-8-15(9-11-16)19(23)24-2/h4-12H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGNORRYYWQZMR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves a multi-step process. One common method involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl 4-bromobenzoate in the presence of a base to form the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-ethylbenzylidene group is electron-donating, contrasting with electron-withdrawing groups (e.g., -CF₃ in or -NO₂ in ), which may alter charge distribution and binding affinity to biological targets.
- Stereochemistry : The (5E)-configuration is conserved in the target compound, while Z-isomers (e.g., ) exhibit distinct spatial arrangements affecting molecular recognition .
Antimicrobial Activity:
- Lead Compounds : Analogs with indolylmethylene (e.g., (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one) show potent antibacterial/antifungal activity, attributed to the indole moiety’s planar structure . The target compound’s ethyl group may offer similar steric compatibility but lacks heterocyclic aromaticity.
- Enzyme Inhibition : Rhodanine-3-acetamide derivatives (e.g., ) inhibit aldose reductase and apoptosis signal-regulating kinase 1 (ASK1), suggesting the target compound’s benzoate ester could serve as a prodrug for carboxylate-based inhibitors .
Anticancer Activity:
- Thiazolidinone Derivatives: Compounds like N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides exhibit 74–100% inhibition of Dalton’s lymphoma ascites cells at 100 µg/mL . The target compound’s benzoate ester may modulate bioavailability compared to free carboxylic acids.
Physicochemical Properties
- Melting Points : Analogs with polar groups (e.g., -OH, -COOH) have higher melting points (e.g., 217–219°C for ) compared to alkyl-substituted derivatives, likely due to intermolecular hydrogen bonding.
- Spectral Data : IR spectra of the target compound would show characteristic C=O (∼1700 cm⁻¹) and C=S (∼1300 cm⁻¹) stretches, consistent with .
Biological Activity
Methyl 4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a synthetic compound with a thiazolidinone core structure that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and findings.
Chemical Structure and Properties
The compound features a thiazolidinone moiety characterized by a thioether and a carbonyl group, which contribute to its biological activities. The ethylbenzylidene substituent enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
| Feature | Description |
|---|---|
| Molecular Formula | C19H23NO3S2 |
| Core Structure | Thiazolidinone |
| Key Functional Groups | Thioether, Carbonyl |
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that the compound demonstrates significant antimicrobial properties against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Studies have explored its potential as an anticancer agent. The compound may inhibit specific enzymes involved in cancer progression, thereby exerting therapeutic effects on cancer cells.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes related to inflammation and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, altering their activity.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Anticancer Activity Assessment : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines. The IC50 values indicated a potent effect compared to control treatments, suggesting its potential as a lead compound for further development.
- Inflammation Modulation Study : Research focused on the anti-inflammatory properties revealed that treatment with this compound resulted in reduced levels of inflammatory markers in animal models of arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
